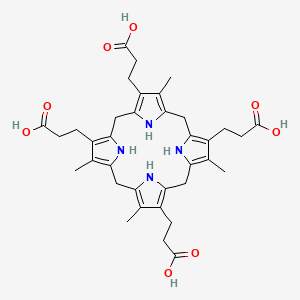

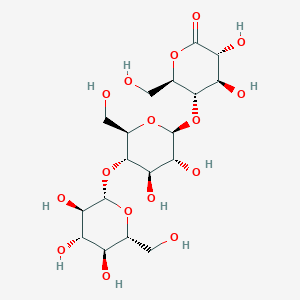

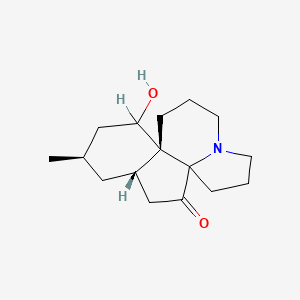

D-cellotriono-1,5-lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-cellotriono-1,5-lactone is a trisaccharide. It derives from a D-glucono-1,5-lactone.

Scientific Research Applications

Formation and Characterization

- Formation of Cyclic Acetal and Ketal Derivatives : D-ribono-1,4-lactone reactions with benzaldehyde and acetone in acidic media lead to the formation of cyclic acetal and ketal derivatives. The 1H NMR spectra of the 1,5-lactone product show no conformational changes within a specific temperature range, offering insights into the thermodynamic stability and reaction kinetics of these compounds (Han et al., 1993).

Conformational Studies

- Conformations in Solution : The conformations of D-glucono-1,5-lactone and D-mannono-1,5-lactone in solution were studied using 1H- and 13C-NMR spectroscopy, revealing predominant conformations and providing a basis for understanding their solution behavior (Walaszek, 1982).

Interaction with Water

- Hydrolysis and Stability : Studies on the interconversion of D-glucono-1,5-lactone, D-gluconic acid, and D-glucono-1,4-lactone in water solutions highlight their stability and hydrolysis rates. This is crucial for understanding their behavior in aqueous environments (Combes & Birch, 1988).

Synthesis and Applications

- Chiral Building Blocks : The use of D-glucono-1,5-lactone in the synthesis of chiral building blocks for the construction of complex molecules like verbalactone and exophilin A demonstrates its utility in organic synthesis (Wu et al., 2009).

Gelation Properties

- Myofibrillar Protein Gelation : The acid-induced gelation of myofibrillar proteins using 1,5-glucono-δ-lactone at low temperatures provides insights into food science and the manipulation of protein structures (Ngapo et al., 1996).

Taste and Solution Properties

- Taste and Solution Properties : Exploring the taste and solution properties of D-glucono-1,5-lactone sheds light on its sensory attributes and how it interacts with solvents, which is significant for food chemistry applications (Parke et al., 1997).

Chemical Degradation Studies

- Degradation in Oxidative and Alkaline Medium : Research on the degradation of cellooligosaccharides in oxidative and alkaline mediums, involving D-glucono-1,5-lactone, provides important information for understanding its stability and reactivity under different conditions (Peng et al., 2010).

properties

Product Name |

D-cellotriono-1,5-lactone |

|---|---|

Molecular Formula |

C18H30O16 |

Molecular Weight |

502.4 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C18H30O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-15,17-28H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,17+,18+/m1/s1 |

InChI Key |

OJYJVXIGXVWXKV-REIOPUSASA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC(=O)[C@@H]([C@H]3O)O)CO)CO)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)